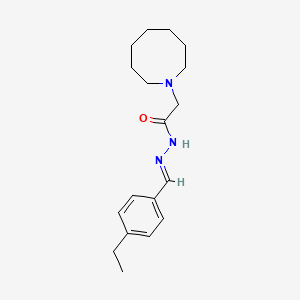
N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The focus on compounds such as "N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide" stems from their potential in various biochemical and pharmacological applications. The compound features a combination of cyclopropyl, indolylmethyl, and thiazolyl moieties, suggesting a multifaceted approach to targeting biological pathways and enzymes.
Synthesis Analysis
The synthesis of bi-heterocyclic compounds, akin to the compound of interest, often involves multi-step reactions that incorporate cyclopropane, indole, and thiazole derivatives. A notable method includes the S-substitution of 1,3,4-oxadiazol-2-thiol derivatives followed by reactions with electrophiles to obtain the desired propanamides (Abbasi et al., 2020). This process highlights the complexity and precision required in synthesizing such compounds.
Molecular Structure Analysis
The structural elucidation of these compounds is typically achieved through spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and EI-MS. These methods confirm the presence of key functional groups and the overall molecular architecture, which are crucial for understanding the compound's interaction with biological targets.
Chemical Reactions and Properties
The reactivity of compounds containing cyclopropyl, indolyl, and thiazolyl groups is influenced by their inherent chemical nature. Cyclopropane moieties, for example, impart strain-induced reactivity, facilitating ring-opening reactions under specific conditions. The indolyl and thiazolyl groups contribute to the compound's ability to engage in hydrogen bonding and π-π interactions, which are significant in enzyme inhibition and molecular docking (Nazir et al., 2018).
Applications De Recherche Scientifique
Cyclopropane Chemistry in Medicinal Research
Cyclopropanes, such as those in N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide, are significant in medicinal chemistry due to their unique spatial and electronic features, combined with high metabolic stability. This stability is particularly important in liver microsomes, and the direct cyclopropanation of heterocycles and amides offers a valuable method for pharmaceutical development. This approach can be applied to the preparation of N-cyclopropyl indoles, benzimidazoles, pyrroles, and pyrazoles (Gagnon et al., 2007).
Application in Synthesis of Carbazoles and Cyclopent[b]indoles
The lithiation and 1,4-addition reactions involving compounds like N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide can lead to the efficient synthesis of substituted carbazoles and cyclopent[b]indoles. These compounds play a crucial role in pharmaceutical research, providing a basis for the development of various therapeutic agents (Katritzky et al., 1996).
Potential Cannabinoid Receptor Activity
Research on compounds structurally similar to N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide has indicated their potential activity in interacting with cannabinoid receptors. This area of study is important for understanding the pharmacological properties of these compounds and their potential therapeutic applications (Westphal et al., 2015).
Indole Alkaloid Synthesis
The synthesis of indoline alkaloids, which are a large class of natural products with potent biological activities, can be greatly facilitated by the cyclopropanation of indoles, a method that can be applied to compounds like N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide. This strategy is important for efficiently assembling complex nitrogen-containing ring systems in indoline alkaloids (Zhang et al., 2011).
Propriétés
IUPAC Name |
N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-13-18(24-12-21-13)6-7-19(23)22(16-3-4-16)11-14-2-5-17-15(10-14)8-9-20-17/h2,5,8-10,12,16,20H,3-4,6-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHORGPUVUURLCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)N(CC2=CC3=C(C=C2)NC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(2-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5571728.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide](/img/structure/B5571749.png)

![4-chlorophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5571766.png)
![N-(3,5-dimethylphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5571775.png)
![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5571781.png)

![5-fluoro-2-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B5571786.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571791.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571792.png)

![3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571807.png)
